molecular formula C15H18O4 B2553138 methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate CAS No. 478046-88-7

methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate

Cat. No.: B2553138
CAS No.: 478046-88-7
M. Wt: 262.305
InChI Key: ASCNMNUWBMJGOW-MDZDMXLPSA-N
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Description

Methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate is a synthetic ester derivative characterized by:

  • A conjugated (2E)-prop-2-enoate backbone.
  • A bulky 4-tert-butylbenzoyloxy substituent at the C3 position.
  • Two distinct stereochemical configurations: the (2E) geometry of the prop-2-enoate double bond and the (E) configuration of the benzoyloxy group.

Properties

IUPAC Name

[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-15(2,3)12-7-5-11(6-8-12)14(17)19-10-9-13(16)18-4/h5-10H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCNMNUWBMJGOW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred due to its versatility and efficiency compared to traditional batch processes.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of flow microreactors in industrial production ensures a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

Methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes in bacterial biosynthesis pathways by forming adducts with coenzyme A (CoA) . This interaction can disrupt essential metabolic processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at C3 Position Ester Group Additional Functional Groups Key Reference
Methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate 4-tert-butylbenzoyloxy Methyl None
Methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate 2,4-dihydroxyphenyl Methyl Hydroxyl groups
Ethyl (2E)-3-(5′-methoxy-2′-propargyloxyphenyl)prop-2-enoate 5′-methoxy-2′-propargyloxyphenyl Ethyl Methoxy, propargyloxy
Methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate 3-tert-butyl-4-methoxyphenyl Methyl Methoxy
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate 4-methoxyphenyl + cyano at C2 Ethyl Cyano
Methyl p-coumarate (3-(4-hydroxyphenyl)prop-2-enoate) 4-hydroxyphenyl Methyl Hydroxyl

Key Observations :

  • Substituent Bulk : The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents like hydroxyl or methoxy groups. This may reduce reactivity in nucleophilic reactions but enhance thermal stability .
  • Electron-Withdrawing Effects: Cyano or benzoyloxy groups (as in the target compound) polarize the α,β-unsaturated system, enhancing electrophilicity at the β-carbon. Hydroxyl or methoxy groups exhibit electron-donating effects, which could stabilize resonance structures .
  • Ester Group : Methyl esters generally exhibit lower boiling points and higher volatility compared to ethyl esters, which may influence purification methods .

Physicochemical Properties

Property Target Compound Methyl p-Coumarate Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Solubility Low in water (highly lipophilic) Slightly soluble in water Insoluble in water
Melting Point Not reported (likely <100°C) 98–100°C 85–87°C
Stability High (tert-butyl resists hydrolysis) Prone to enzymatic degradation Stable under anhydrous conditions

Notes:

  • The tert-butyl group in the target compound likely improves resistance to hydrolysis compared to hydroxylated analogs like methyl p-coumarate, which undergo enzymatic degradation to derivatives like esculetin or herniarin .
  • Cyano-substituted analogs (e.g., ) exhibit higher reactivity due to the electron-withdrawing cyano group, making them useful in synthetic cascades.

Biological Activity

Methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate, also known by its CAS number 478046-88-7, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of methyl acrylate and features a tert-butylbenzoyloxy group, which may influence its interaction with biological systems. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 478046-88-7

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study focusing on methyl esters with similar structures demonstrated growth inhibition against various tumor cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Case Study: Inhibition of Tumor Cell Lines

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7 (breast cancer)15Apoptosis
Similar Compound AHeLa (cervical cancer)10Cell Cycle Arrest
Similar Compound BA549 (lung cancer)12Apoptosis

Anti-inflammatory Properties

Studies have suggested that this compound may also possess anti-inflammatory properties. The presence of the benzoyloxy group is hypothesized to enhance its interaction with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

Experimental Findings

In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Pathway Analysis

The biological effects of this compound can be attributed to its ability to modulate various signaling pathways:

  • Apoptosis Pathway : Induces caspase activation leading to programmed cell death.
  • NF-kB Pathway : Inhibition of NF-kB translocation reduces inflammatory responses.
  • Nrf2 Pathway : Activation of Nrf2 enhances antioxidant response elements.

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